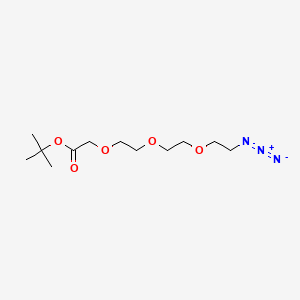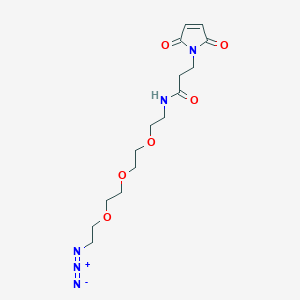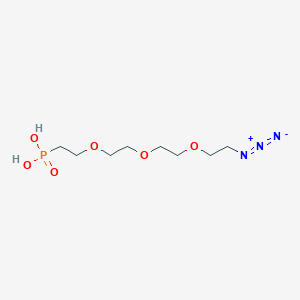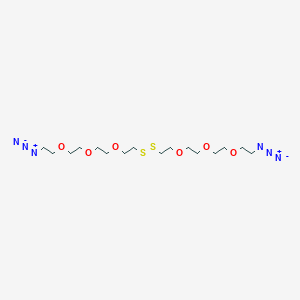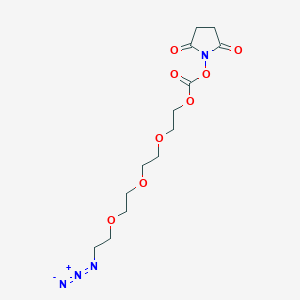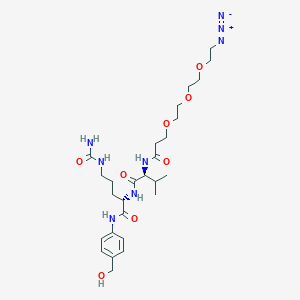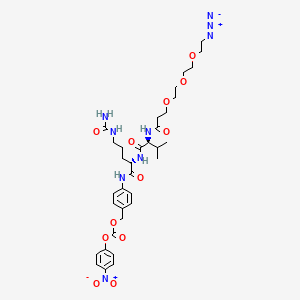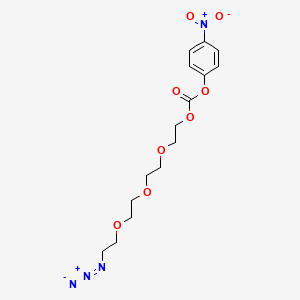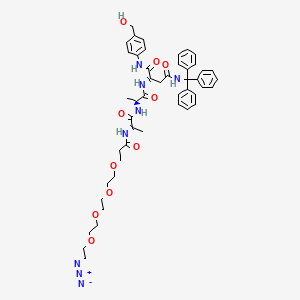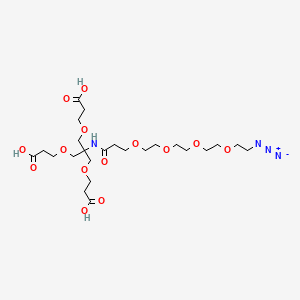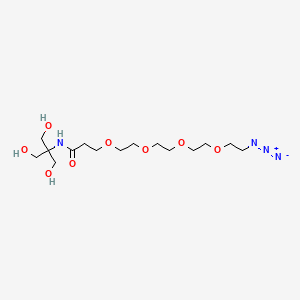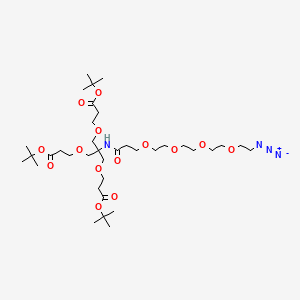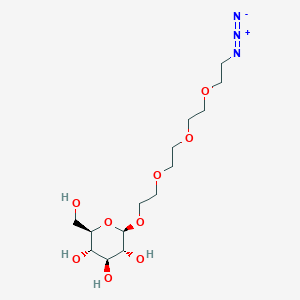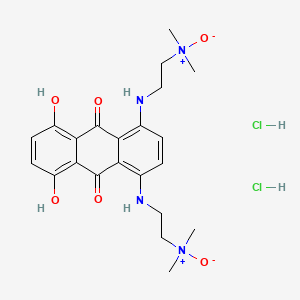
班诺沙蒽二盐酸盐
描述
Banoxantrone dihydrochloride, also known as AQ4N, is a bioreductive AQ4 precursor and a Topoisomerase II inhibitor . It is a hypoxia-activated prodrug of the topoisomerase II inhibitor AQ4 . It enhances the anti-tumor effect caused by radiation .
Synthesis Analysis
Banoxantrone dihydrochloride has been used as an organic ligand during a self-assembled metal-organic coordinated nanoparticle (Cu–OCNP/Lap) synthesis . It has also been used for the preparation of supramolecularly functionalized graphene oxide for hypoxia-activated chemotherapy of cancer .Molecular Structure Analysis
Banoxantrone has a molecular weight of 444.488 and a chemical formula of C22H28N4O6 . It is a small molecule and is synthetic in nature .Chemical Reactions Analysis
Banoxantrone dihydrochloride is a novel bioreductive agent that can be reduced to a stable, DNA-affinic compound AQ4, which is a potent topoisomerase II inhibitor . It is preferentially and irreversibly converted to AQ4, its cytotoxic form, in hypoxic tumor cells .Physical And Chemical Properties Analysis
Banoxantrone has a molecular weight of 444.48 and a chemical formula of C22H28N4O6 . It is soluble in water to 25 mM and is available in solid form .科学研究应用
前药激活和放化疗增强
班诺沙蒽二盐酸盐(AQ4N)是一种前药,在缺氧条件下转化为细胞毒性 DNA 结合剂(AQ4)。这一特性使 AQ4N 能够靶向肿瘤的氧合和缺氧区域,从而有可能提高传统放化疗的有效性。一项研究表明,单剂量的 AQ4N 显著增强了膀胱和肺肿瘤异种移植物对顺铂和放射治疗的反应,表明其在放化疗增强中的潜力 (Williams 等,2006).
缺氧靶向细胞毒性
AQ4N 在实体瘤中常见缺氧条件下的激活,使其能够嵌入 DNA 并交联 DNA,抑制肿瘤细胞中的 DNA 复制和修复。这种缺氧靶向的细胞毒性使得 AQ4N 对肿瘤的氧合和缺氧区域都有效,为癌症治疗提供了一种独特的方法 (定义,2020).
增强放射治疗
研究表明,AQ4N 可以通过诱导型一氧化氮合酶 (iNOS) 依赖性机制选择性杀伤缺氧肿瘤细胞。这种选择性在与放射治疗相结合时得到增强,导致细胞杀伤增加,而不会增加对充分氧合组织的细胞毒性。这提示了一种潜在的临床治疗策略,即结合 AQ4N 和放疗靶向高水平 iNOS 的缺氧肿瘤 (Mehibel 等,2016).
分析方法开发
最近的进展包括开发了一种用于 AQ4N 检测的荧光方法。该方法基于金纳米团的光致电子转移(PET)行为的调制,可以可靠地测定小鼠血浆样品中的 AQ4N 浓度。这对于评估 AQ4N 在临床应用中的治疗效果和副作用至关重要 (Huang 等,2022).
肿瘤血流调节的影响
对 AQ4N 缺氧依赖性细胞毒性的研究表明,其在不同癌细胞系中的有效性不同。研究表明,生物激活 AQ4N 的能力不依赖于 DT-二氨基甲酰苯胺,并且在培养的癌细胞系中并不普遍。此外,调节肿瘤血流以增加缺氧并不能持续增强 AQ4N 依赖性的抗肿瘤活性,这突出了其在体内激活机制的复杂性 (Manley 和 Waxman,2013).
饥饿疗法和缺氧激活疗法
将饥饿疗法和缺氧激活疗法相结合的创新策略,使用脂质体纳米载体递送酶和前药,包括 AQ4N,在癌症治疗中显示出有希望的结果。这种方法耗尽了肿瘤内的葡萄糖和氧气,并利用 RT 诱导的缺氧,为有效的癌症治疗提供了一种新方法 (Zhang 等,2018).
未来方向
A recent study demonstrated an effective cancer chemo-radiotherapy strategy based on choline phosphate liposomal nanomedicines, which inhibit the intrinsic radioresistance of RT and concomitantly harness the RT-induced hypoxia to produce additional toxicity to overcome post-RT radioresistance . In this strategy, a radiotherapy sensitizer, vorinostat, and a hypoxia-activated banoxantrone dihydrochloride (AQ4N) were simultaneously delivered to a tumor . This chemo-radiotherapy combination showed excellent tumor treatment efficacy and is promising for future clinical translation .
属性
IUPAC Name |
2-[[4-[2-[dimethyl(oxido)azaniumyl]ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]-N,N-dimethylethanamine oxide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O6.2ClH/c1-25(2,31)11-9-23-13-5-6-14(24-10-12-26(3,4)32)18-17(13)21(29)19-15(27)7-8-16(28)20(19)22(18)30;;/h5-8,23-24,27-28H,9-12H2,1-4H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWCPHUXRZRTDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCNC1=C2C(=C(C=C1)NCC[N+](C)(C)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)[O-].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30Cl2N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Banoxantrone dihydrochloride | |
CAS RN |
252979-56-9 | |
| Record name | Banoxantrone dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252979569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BANOXANTRONE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/658876KMFP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




